molecular formula C8H8O3 B1381907 3-Cyclopropylfuran-2-carboxylic acid CAS No. 1803584-42-0

3-Cyclopropylfuran-2-carboxylic acid

Cat. No.: B1381907
CAS No.: 1803584-42-0
M. Wt: 152.15 g/mol
InChI Key: VUJQYXUPWQWTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropylfuran-2-carboxylic acid is a research-use-only compound with the CAS Number 1803584-42-0 . It has a molecular weight of 152.15 and a molecular formula of C8H8O3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8O3/c9-8(10)7-6(3-4-11-7)5-1-2-5/h3-5H,1-2H2,(H,9,10) . This indicates that the compound contains a cyclopropyl group attached to a furan ring, which also has a carboxylic acid group.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.

Scientific Research Applications

Synthetic Chemistry and Catalysis

  • Cycloisomerization reactions of donor-acceptor cyclopropanes, such as 3-cyclopropylfuran-2-carboxylic acid, can be catalyzed by triflic acid to produce alkyl 5-arylfuran-2-carboxylates. This reaction showcases the potential of these compounds in synthetic organic chemistry (Zhu, Xu, & Gong, 2016).

Plant Biochemistry

  • In plant biochemistry, 1-aminocyclopropane-1-carboxylic acid, a compound structurally related to this compound, serves as an ethylene precursor. Its metabolite, 1-(malonylamino)cyclopropane-1-carboxylic acid, was identified in wilted wheat leaves, indicating its significance in plant physiology (Hoffman, Yang, & McKeon, 1982).

Organic Synthesis

  • In the realm of organic synthesis, various methods have been developed to synthesize cyclopropylfuran-carboxylic acid derivatives. These methods include reactions involving paraform, hydrogen chloride, zinc chloride, and phosphorylation, demonstrating the versatility of these compounds in synthetic methodologies (Pevzner, 2004).

Medicinal Chemistry

  • The synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids, which are of interest in medicinal and biological sciences, can be achieved through a condensation reaction involving cyclopropylfuran-2-carboxylic acid derivatives. This highlights their potential application in drug discovery and development (Marandi, 2018).

Chiral Synthesis and Drug Design

  • Cyclopropenyl carboxylates, similar to this compound, can be used in chiral synthesis and drug design. Methods for resolving these compounds into their enantiomers have been developed, which is crucial for creating specific, biologically active molecules (Liao et al., 2004).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-cyclopropylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-8(10)7-6(3-4-11-7)5-1-2-5/h3-5H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJQYXUPWQWTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(OC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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